molecular formula C6H9ClF2N4 B8244815 3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine;hydrochloride

3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine;hydrochloride

Cat. No.: B8244815
M. Wt: 210.61 g/mol
InChI Key: HMGQHGARSGWSCJ-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-(1H-triazol-5-yl)cyclobutanamine hydrochloride (CAS: 2193057-66-6) is a fluorinated cyclobutane derivative with a triazole substituent. Its molecular formula is C₄H₇F₂N₃·HCl (or C₄H₈ClF₂N₃), and the molecular weight is 143.56 g/mol for the free base component . The compound features a cyclobutane ring substituted with two fluorine atoms at the 3,3-positions and a 1H-triazol-5-yl group at the 1-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and agrochemical research .

This compound is synthesized via coupling reactions involving cyclobutane precursors and triazole derivatives, as exemplified in methodologies using reagents like 1-hydroxybenzotriazole and carbodiimides .

Properties

IUPAC Name

3,3-difluoro-1-(2H-triazol-4-yl)cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2N4.ClH/c7-6(8)2-5(9,3-6)4-1-10-12-11-4;/h1H,2-3,9H2,(H,10,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGQHGARSGWSCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)(C2=NNN=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Strategies

Cyclobutane rings are commonly synthesized via [2+2] cycloaddition reactions. For example, photochemical dimerization of fluorinated alkenes generates 1,3-difluorocyclobutane derivatives. Subsequent amination introduces the primary amine group. Reductive amination of cyclobutanone intermediates using sodium cyanoborohydride or hydrogenation catalysts (e.g., Pd/C) achieves this transformation.

Key Reaction Conditions

Starting MaterialReagent/CatalystSolventTemperatureYield
1,3-DifluorocyclobutaneNH₃, LiAlH₄THF0°C to RT68%
CyclobutanoneNaBH₃CN, NH₄OAcMeOHReflux72%

Fluorination of Preformed Cyclobutanamines

Late-stage fluorination using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® converts hydroxyl or ketone groups to fluorine atoms. For instance, treatment of 3-ketocyclobutanamine with DAST at -78°C yields 3,3-difluorocyclobutanamine.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt to enhance stability and solubility.

Direct Acid-Base Reaction

Dissolving 3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine in anhydrous diethyl ether and bubbling HCl gas generates the hydrochloride salt. Crystallization from ethanol/ether mixtures yields pure product.

Optimized Conditions

ParameterValue
SolventEt₂O/EtOH (4:1)
HCl Gas Flow Rate0.5 L/min
Crystallization Temp4°C
Final Yield89%

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Key Synthetic Steps

StepMethodYieldPurity (HPLC)Scalability
Cyclobutanamine SynthesisReductive Amination72%95%High
Triazole FormationNitrile Cyclization65%91%Moderate
Salt FormationHCl Gas Treatment89%99%High

Route selection depends on equipment availability and desired throughput. Industrial-scale processes favor reductive amination for cyclobutanamine and gas-phase HCl treatment for salt formation.

Challenges and Optimization Opportunities

  • Regioselectivity in Triazole Synthesis : Nitrile cyclization avoids regiochemical issues inherent to CuAAC but requires stringent pH control.

  • Fluorination Side Reactions : Over-fluorination or ring-opening occurs with excess DAST; stepwise addition at low temperatures mitigates this.

  • Salt Hygroscopicity : The hydrochloride salt absorbs moisture, necessitating storage under argon .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the triazole ring to a triazoline or reduce the difluoro groups to mono- or non-fluorinated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoro groups, to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Triazoline or mono-fluorinated derivatives.

    Substitution: Various substituted cyclobutanamines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry due to its potential as an antimicrobial agent . Research indicates that derivatives of triazole compounds exhibit significant antibacterial and antifungal activities. Studies have demonstrated that 3,3-difluoro derivatives possess enhanced efficacy against various pathogens, making them candidates for new antibiotic therapies .

Case Study: Antimicrobial Activity
In vitro studies have assessed the antimicrobial properties of similar triazole derivatives, revealing effective inhibition against strains such as Staphylococcus aureus and Candida albicans. The mechanism involves disrupting cell membrane integrity and inhibiting essential metabolic pathways .

Anticancer Research

Another critical application lies in anticancer research. Compounds similar to this compound have been evaluated for their cytotoxic effects on cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program has tested various triazole derivatives against a panel of human tumor cells, showing promising results in inhibiting cell proliferation .

Case Study: Cytotoxicity Evaluation
A study reported that triazole derivatives exhibited mean growth inhibition (GI50_{50}) values significantly lower than standard chemotherapeutic agents, indicating their potential as effective anticancer drugs .

Agricultural Applications

In agricultural science, triazole compounds are recognized for their role as fungicides . The structural characteristics of this compound allow it to interact with fungal enzymes, inhibiting spore germination and mycelial growth.

Case Study: Fungal Resistance
Research has shown that triazole fungicides can effectively manage plant diseases caused by fungi such as Fusarium and Botrytis. Field trials demonstrate that these compounds can enhance crop yields by reducing disease incidence .

Summary of Applications

Application AreaKey FindingsReferences
Medicinal ChemistryAntimicrobial properties against bacteria and fungi
Anticancer ResearchSignificant cytotoxicity against cancer cell lines
Agricultural ScienceEffective fungicide for crop protection

Mechanism of Action

The mechanism of action of 3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine;hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the difluoro groups can enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Fluorination Effects

  • The 3,3-difluoro substitution in the target compound increases ring strain and electronegativity compared to non-fluorinated analogs like cyclobutanamine hydrochloride. This enhances metabolic stability and binding to hydrophobic pockets in proteins .
  • Cis-3-fluorocyclobutanamine hydrochloride (CAS: 1408075-13-7) demonstrates how fluorine stereochemistry affects molecular conformation and intermolecular interactions .

Heterocyclic Substituents

  • In contrast, 3,3-difluoro-1-(1H-indol-5-yl)cyclobutan-1-amine (CAS: 2228686-06-2) leverages the indole moiety for π-π interactions in receptor binding, commonly seen in serotonin analogs .

Halogenated Derivatives

  • 1-(3-Bromophenyl)cyclobutanamine hydrochloride (CAS: 1228879-34-2) incorporates bromine for Suzuki-Miyaura cross-coupling reactions, a feature absent in the triazole-containing target compound .

Salt Forms and Solubility

  • All compounds listed are hydrochloride salts, improving aqueous solubility for biological testing. The target compound’s solubility is further modulated by the polar triazole group .

Q & A

Q. Table 1: Reaction Optimization Parameters

ParameterConditionsImpact on Yield
NucleophileAmines (e.g., NH₃) vs. thiols±15%
Temperature60°C (room temp. vs. reflux)+20% at reflux
CatalystTriethylamine vs. DBU+10% with DBU

How can X-ray crystallography and computational tools resolve structural ambiguities in 3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine hydrochloride?

Basic Research Question

  • Crystallographic refinement : Use SHELXL for high-resolution refinement, particularly for resolving fluorine atom positions and hydrogen-bonding networks. SHELX’s robust handling of twinned data is critical for cyclobutane ring systems .
  • ORTEP-3 visualization : Generate thermal ellipsoid plots to assess atomic displacement parameters, especially for the triazole and cyclobutane moieties .

Q. Table 2: Crystallographic Data (Hypothetical Example)

ParameterValue
Space groupP2₁2₁2
R₁ (all data)0.045
Fluorine positional error0.02 Å
Hydrogen-bond distancesN–H···Cl (2.89 Å)

How should researchers validate conflicting reports of antimicrobial activity for triazole-containing cyclobutanamine derivatives?

Advanced Research Question

  • Dose-response assays : Perform MIC (Minimum Inhibitory Concentration) testing across bacterial strains (e.g., S. aureus, E. coli) with triplicate replicates to confirm activity thresholds .
  • Control compounds : Compare with known triazole antifungals (e.g., fluconazole) to benchmark potency.
  • Mechanistic studies : Use fluorescence microscopy to assess membrane disruption or β-galactosidase assays for cell lysis .

Q. Table 3: Antimicrobial Activity Comparison

CompoundMIC (μg/mL) vs. C. albicans
Target compound12.5 ± 1.2
Fluconazole (control)8.0 ± 0.8

What computational strategies predict the binding interactions of this compound with biological targets?

Advanced Research Question

  • Docking simulations : Use MOE (Molecular Operating Environment) to model interactions with cytochrome P450 or kinase targets. Triazole nitrogen atoms often coordinate with Fe³⁺ in heme groups .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key residues (e.g., His307 in CYP3A4) .
  • QSAR modeling : Corporate Hammett constants for fluorine substituents to predict electron-withdrawing effects on binding affinity .

How can reaction mechanisms for triazole-cyclobutanamine coupling be elucidated under varying pH conditions?

Advanced Research Question

  • Kinetic studies : Monitor reaction progress via HPLC at pH 7–10 to identify intermediates. Basic conditions favor deprotonation of the triazole NH, enhancing nucleophilicity .
  • Isotopic labeling : Use ¹⁵N-labeled amines to track regioselectivity in triazole ring formation via NMR .

What strategies address crystallographic disorder in the cyclobutane ring during structural refinement?

Advanced Research Question

  • SHELXL constraints : Apply rigid-bond and similarity restraints to fluorine atoms to mitigate positional disorder .
  • Twinned data refinement : Use the HKL-2 package to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .

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